molecular formula C12H16IN3O B5866176 1-Cyclohexyl-3-(5-iodopyridin-2-yl)urea

1-Cyclohexyl-3-(5-iodopyridin-2-yl)urea

Cat. No.: B5866176
M. Wt: 345.18 g/mol
InChI Key: CWQJYZLUWFZGDW-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(5-iodopyridin-2-yl)urea is a urea derivative characterized by a cyclohexyl group and a 5-iodopyridin-2-yl moiety linked via a urea bridge. The iodine atom at the 5-position of the pyridine ring introduces steric bulk and electronic effects, which may enhance binding specificity in biological systems.

Properties

IUPAC Name

1-cyclohexyl-3-(5-iodopyridin-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16IN3O/c13-9-6-7-11(14-8-9)16-12(17)15-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H2,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQJYZLUWFZGDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NC=C(C=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16IN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-(5-iodopyridin-2-yl)urea typically involves the reaction of cyclohexyl isocyanate with 5-iodo-2-aminopyridine. The reaction is carried out in an organic solvent such as dichloromethane, under reflux conditions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(5-iodopyridin-2-yl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the substituent introduced, various derivatives of the original compound can be synthesized.

    Oxidation and Reduction Products: These reactions can lead to the formation of different oxidation states or reduced forms of the compound.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(5-iodopyridin-2-yl)urea is not well-documented. its structure suggests that it could interact with various molecular targets, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Pyridine-Based Substituents

Pyridine derivatives are common in urea-based compounds due to their versatility in hydrogen bonding and π-π interactions. Key comparisons include:

Compound Name Substituent on Pyridine Key Properties Reference
1-(5-Chloropyridin-2-yl)-3-(3-methoxyphenyl)urea 5-Chloro Moderate antimicrobial activity; methoxy group enhances solubility .
1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(thiophen-2-yl)urea 5-Cyclopropyl High antimicrobial activity (MIC: 0.03–0.12 μg/mL); thiophene enhances electronic properties .
1-Phenyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea Thiophene substituent Enhanced binding affinity due to sulfur-mediated interactions; IC₅₀ <17 μM in anticancer assays .

Key Observations :

  • Heterocyclic Modifications : Thiophene or cyclopropyl groups on pyridine alter electronic profiles and bioactivity. The iodine atom may similarly modulate charge distribution and intermolecular interactions.

Cyclohexyl Urea Derivatives

The cyclohexyl group contributes to lipophilicity and conformational rigidity. Comparisons include:

Compound Name Structural Features Unique Properties Reference
1-Cyclohexyl-3-(5H-purin-6-yl)urea Purine base instead of pyridine High affinity for nucleotide-binding proteins; explored in kinase inhibition .
1-Cyclohexyl-3-(5-oxopyrrolidin-3-yl)urea Pyrrolidinyl group Enhanced metabolic stability; used in neuroprotective studies .
1-Cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea Tetramethylpiperidinyl group Radical-scavenging properties; stabilizes against oxidative degradation .

Key Observations :

  • Substituent Impact : The 5-iodopyridin-2-yl group in the target compound likely offers distinct electronic and steric properties compared to purine or pyrrolidinyl moieties, influencing target selectivity.
  • Biological Activity : Cyclohexyl-urea derivatives often exhibit low cytotoxicity, making them suitable for therapeutic development .

Key Observations :

  • Antimicrobial Potency : Thiophene and cyclopropyl substituents correlate with lower MIC values, suggesting the iodine atom in the target compound may similarly enhance antimicrobial efficacy.
  • Anticancer Specificity : Pyridine-thiophene hybrids show moderate activity, while cyclohexyl derivatives with rigid substituents (e.g., tetramethylpiperidinyl) excel in stability and target engagement .

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